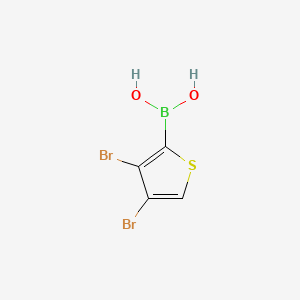

(3,4-Dibromothiophen-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-Dibromothiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C4H3BBr2O2S and its molecular weight is 285.744. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3,4-Dibromothiophen-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3,4-Dibromothiophen-2-boronic acid . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is used in experimental and research settings .

Result of Action

The result of the action of 3,4-Dibromothiophen-2-boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Activité Biologique

(3,4-Dibromothiophen-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and thrombolytic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with two bromine substituents and a boronic acid functional group. Its molecular formula is C6H5Br2B, and it has a molecular weight of approximately 232.83 g/mol. The presence of the boronic acid moiety enhances its reactivity in cross-coupling reactions, making it valuable in organic synthesis.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer activity. In a study assessing various compounds against 4T1 breast cancer cell lines, several derivatives showed significant cytotoxic effects. Notably, compounds related to this compound demonstrated IC50 values that were competitive with standard chemotherapeutics like Cisplatin.

| Compound | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|

| This compound derivative | 16 | Better than 48 |

| Other related compounds | 21.5 - 26.2 | Comparable |

These findings suggest that the electronic properties conferred by the bromine substituents may enhance the compound's interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. A study evaluated its effectiveness against Escherichia coli and other pathogens. The compound exhibited notable biofilm inhibition activity, which is crucial for preventing bacterial colonization.

| Compound | % Inhibition against E. coli |

|---|---|

| This compound derivative | 78.85% |

| Standard rifampicin | 73% |

This high level of inhibition suggests that the compound could be effective in controlling biofilm-related infections .

Thrombolytic Activity

The thrombolytic properties of this compound were evaluated in comparison to streptokinase, a standard thrombolytic agent. The compound showed moderate lysis percentages:

| Compound | % Lysis | Comparison to Streptokinase |

|---|---|---|

| This compound derivative | 41.12% | Less than 100% |

| Streptokinase | 100% |

The results indicate that while the compound is less effective than streptokinase, it still possesses significant thrombolytic activity .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Caspase Activation : Certain derivatives have been shown to induce caspase activity in cancer cells, promoting apoptosis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed upon treatment with specific derivatives, indicating potential oxidative stress mechanisms involved in their action.

- Dyrk1B Inhibition : Some studies suggest that compounds derived from this boronic acid may inhibit Dyrk1B kinases, which are implicated in cancer cell survival and proliferation .

Propriétés

IUPAC Name |

(3,4-dibromothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BBr2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHPDGZYCBOUHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CS1)Br)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BBr2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681859 |

Source

|

| Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-38-0 |

Source

|

| Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.